molecular formula C13H20O3 B1679847 Nopyl acetate CAS No. 128-51-8

Nopyl acetate

Cat. No. B1679847
CAS RN: 128-51-8
M. Wt: 208.3 g/mol
InChI Key: YDCXDRDSBFUXOE-UHFFFAOYSA-M
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Description

Nopyl acetate is a sweet and fruity aromatic chemical that often retains a unique, woody tinge . It is used mainly in citrus, orange-flower, and fougeres . It is also used in a variety of perfumes and household products .


Synthesis Analysis

The synthesis of this compound involves the esterification of nopol with acetic acid. This process uses sulfuric acid as a homogeneous catalyst . The reactions are carried out in a batch reactor at different temperatures, catalyst concentrations, and molar ratios of acetic acid to nopol .


Molecular Structure Analysis

The molecular formula of this compound is C13H20O2 . Its average mass is 208.297 Da and its monoisotopic mass is 208.146332 Da .


Chemical Reactions Analysis

The esterification of nopol with acetic acid to produce this compound is a reversible second-order kinetic reaction . The forward reaction rate and the equilibrium constants increase with temperature .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 208.30 . Its physical and chemical properties are influenced by its molecular structure .

Scientific Research Applications

Oxidation Processes

Nopyl acetate has been studied for its chemical behavior, particularly during oxidation processes. Chen Jin-zhu and Xiao Zhuan-quan (2006) investigated the oxidation of this compound by acidic aqueous chromic anhydride. The primary oxidation products identified were 4-(1-methyl-1-hydroxy-ethyl)-1-cyclohexene-1-ethanolacetate and 4-(1-methyl-1-hydroxyethyl)-1-cyclohexene-1 ethanol. Additional compounds were also identified, suggesting the cleavage of the four-ring of this compound in the initial reaction phase, followed by hydration and further oxidation of tertiary hydrogen on specific carbon atoms (Chen Jin-zhu & Xiao Zhuan-quan, 2006).

Synthesis Under Microwave Irradiation

Li Chuan-tao (2008) conducted research on synthesizing this compound from nopol and acetic acid, catalyzed by solid superacid SO2-4/ZrO2-TiO2 under microwave irradiation. The study investigated various reaction parameters, determining optimal conditions for the synthesis process and achieving a significant yield of this compound. The research also highlighted the reusability of the catalyst in the synthesis process (Li Chuan-tao, 2008).

Safety and Hazards

Nopyl acetate may cause an allergic skin reaction and serious eye irritation . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and wearing protective clothing .

properties

IUPAC Name

2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H20O2/c1-9(14)15-7-6-10-4-5-11-8-12(10)13(11,2)3/h4,11-12H,5-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNOGHRWORTNEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1=CCC2CC1C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70977235
Record name 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl acetate
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Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

128-51-8, 6165-23-7
Record name Nopyl acetate
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Record name Nopyl acetate
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Record name Nopyl acetate
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Record name Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl-, 2-acetate
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Record name 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl acetate
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Record name Nopyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Nopyl acetate and what is its primary use?

A1: this compound is a synthetic fragrance compound known for its fruity, fresh wood aroma. It is not found naturally and is primarily used in various products like soaps, detergents, creams, lotions, and perfumes. []

Q2: How is this compound synthesized?

A2: this compound is synthesized in a two-step process. First, β-pinene reacts with paraformaldehyde to produce Nopol. Subsequently, Nopol undergoes esterification with acetic anhydride to yield this compound. This reaction is often catalyzed using acidic aqueous chromic anhydride or solid superacids like SO₄²⁻/ZrO₂-TiO₂. [, , ]

Q3: What are the main byproducts formed during the synthesis of this compound using acidic aqueous chromic anhydride?

A3: The oxidation of this compound by acidic aqueous chromic anhydride leads to the formation of several byproducts. The major products are 4-(1-methyl-1-hydroxyethyl)-1-cyclohexene-1-ethanolacetate and its hydrolyzed form, 4-(1-methyl-1-hydroxyethyl)-1-cyclohexene-1-ethanol. These result from the cleavage and subsequent hydration of the four-membered ring in this compound. Other notable byproducts include 2,3-epoxythis compound, 1-hydroxy-2,3-epoxythis compound, and 5-hydroxy-2,3-epoxythis compound, primarily formed through the epoxidation of the double bond and further oxidation of tertiary hydrogens. [, ]

Q4: Are there alternative catalysts for this compound synthesis?

A4: Yes, besides acidic aqueous chromic anhydride and solid superacids, heterogeneous catalysts like Amberlyst-15 ionic exchange resin have been explored for this compound synthesis through the esterification of Nopol with acetic acid. [] The catalyst loading significantly influences the reaction's selectivity towards this compound. []

Q5: How does the reaction temperature affect the synthesis of this compound using SO₄²⁻/ZrO₂-TiO₂ catalyst?

A5: The synthesis of this compound using SO₄²⁻/ZrO₂-TiO₂ catalyst under microwave irradiation showed that a temperature of 105°C resulted in the highest yield (81.3%). [] This suggests that temperature plays a crucial role in optimizing the reaction conditions for this compound production.

Q6: Have there been studies exploring the relationship between the structure of this compound derivatives and their activity?

A6: Yes, research has investigated the repellency of various terpenoids, including this compound derivatives, against house ants (Monomorium pharaonis). The study synthesized seven bridge-ring terpenoids from β-pinene, including Nopyl methyl ether, Nopyl ethyl ether, Nopyl n-propyl ether, Nopyl formate, this compound, and Nopyl propanoate. All these compounds exhibited significant repellent activity, with repellent rates ranging from 80% to 100% at a concentration of 20 mg/mL. []

Q7: What analytical techniques are used to characterize this compound and its derivatives?

A7: this compound and its derivatives are commonly characterized using a combination of spectroscopic techniques, including Infrared spectroscopy (IR), Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance spectroscopy (¹H NMR), and ¹³C Nuclear Magnetic Resonance spectroscopy (¹³C NMR). These techniques provide information about the compound's functional groups, molecular weight, and structure. [, , , ]

Q8: Has the application of computational chemistry been explored in understanding this compound and its derivatives?

A8: Yes, computational chemistry has been employed to understand the repellent activity of this compound derivatives. For example, one study used Gaussian 03W software to calculate the optimal conformer and lowest energy of seventeen terpenoid ant repellents synthesized from α-pinene and β-pinene. The obtained data was then processed and used to develop a quantitative structure-activity relationship (QSAR) model using Codessa 2.7.10 software. []

Q9: What insights did the QSAR model provide regarding the repellency of this compound derivatives?

A9: The QSAR model, with an R² of 0.9265, suggested that four structural descriptors significantly influenced the repellency of the investigated terpenoids, including this compound derivatives. These descriptors were: fractional atomic charge weighted partial positive surface area (ESP-FPSA-3 fractional PPSA), minimum nucleophilic reactivity index of a carbon atom, second-highest occupied molecular orbital (HOMO-1) energy, and maximum 1-electron reactivity index for an oxygen atom. [] This information can be valuable for designing more potent ant repellents.

Q10: Is there any research on the liquid-liquid equilibrium of systems involving this compound?

A10: Yes, research has been conducted on the liquid-liquid equilibrium (LLE) data for the water + acetic acid + nopol + this compound quaternary system. The data was measured at temperatures of 298.15 K, 323.15 K, and 348.15 K under atmospheric pressure (85.8 kPa). The study used Othmer-Tobias, Bachman, and Hand correlations to verify the thermodynamic consistency of the experimental LLE data, which was then correlated using the NRTL thermodynamic model. []

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